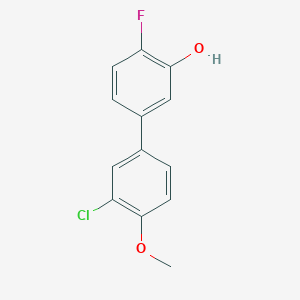
5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% (5-CMFP95) is a synthetic compound that is gaining increasing attention in the scientific community due to its potential applications in various scientific fields. 5-CMFP95 is a type of phenol, a class of organic compounds characterized by the presence of a hydroxyl group attached to a benzene ring. 5-CMFP95 has a unique structure that allows it to interact with various molecules and undergo various chemical reactions.
Aplicaciones Científicas De Investigación
5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% has been studied in various scientific research applications, including its use as a fluorescent probe for sensing proteins and other biomolecules. 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% has also been used in the synthesis of various pharmaceuticals and other compounds, and as a catalyst in organic reactions. Additionally, 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% has been studied for its potential applications in the fields of material science and nanotechnology.
Mecanismo De Acción
The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% is not yet fully understood. However, it is known that 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% can interact with various molecules and undergo various chemical reactions. For example, 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% can form complexes with metal ions, which can then be used as catalysts for a variety of organic reactions. Additionally, 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% can be used to form fluorescent probes for the detection of proteins and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% have not been studied in detail. However, it is known that 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% can interact with various molecules and undergo various chemical reactions, which could potentially have an effect on biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% in laboratory experiments include its ability to form complexes with metal ions, which can then be used as catalysts for a variety of organic reactions. Additionally, 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% can be used to form fluorescent probes for the detection of proteins and other biomolecules. The main limitation of using 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% in laboratory experiments is that its mechanism of action is not yet fully understood, which could lead to unexpected results.
Direcciones Futuras
Future research on 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% could focus on furthering our understanding of its mechanism of action, as well as its potential applications in various scientific fields. Additionally, further research could be conducted to explore the biochemical and physiological effects of 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95%, as well as its potential toxicity. Additionally, further research could be conducted on the synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% and other related compounds, as well as the development of new uses for 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95%. Finally, further research could be conducted to explore the potential of 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% as a therapeutic agent.
Métodos De Síntesis
5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% can be synthesized through a two-step process. In the first step, 4-methoxyphenol is reacted with 3-chloro-2-fluorobenzoyl chloride in the presence of an amine base, such as triethylamine, to form 5-(3-chloro-4-methoxyphenyl)-2-fluorobenzamide. This intermediate compound is then reacted with sodium hydroxide to form 5-(3-chloro-4-methoxyphenyl)-2-fluorophenol.
Propiedades
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-5-3-8(6-10(13)14)9-2-4-11(15)12(16)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTBIQXBGJOWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684413 |
Source


|
| Record name | 3'-Chloro-4-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-86-2 |
Source


|
| Record name | 3'-Chloro-4-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374423.png)

![2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374438.png)


![3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374454.png)



